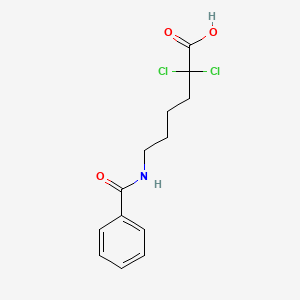

6-(Benzoylamino)-2,2-dichlorohexanoic acid

Description

Properties

CAS No. |

24769-97-9 |

|---|---|

Molecular Formula |

C13H15Cl2NO3 |

Molecular Weight |

304.17 g/mol |

IUPAC Name |

6-benzamido-2,2-dichlorohexanoic acid |

InChI |

InChI=1S/C13H15Cl2NO3/c14-13(15,12(18)19)8-4-5-9-16-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17)(H,18,19) |

InChI Key |

ONIYGQSRPYQNLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the following key steps:

Step 1: Preparation of 2,2-dichlorohexanoic acid intermediate

The 2,2-dichloro substitution on the hexanoic acid backbone is introduced by chlorination reactions of hexanoic acid derivatives under controlled conditions.Step 2: Formation of the benzoylamino group

The benzoylamino moiety is introduced by reacting the amino group with benzoyl chloride under anhydrous conditions to avoid hydrolysis of benzoyl chloride.Step 3: Purification and isolation

The final compound is purified by standard organic chemistry techniques such as recrystallization or chromatography to ensure high purity.

The overall reaction scheme can be summarized as:

$$

\text{Hexanoic acid derivative} \xrightarrow[\text{chlorination}]{\text{controlled conditions}} \text{2,2-dichlorohexanoic acid} \xrightarrow[\text{benzoylation}]{\text{benzoyl chloride, anhydrous}} \text{this compound}

$$

Chlorination Step: Formation of 2,2-dichlorohexanoic acid

The chlorination of hexanoic acid or its derivatives to introduce two chlorine atoms at the 2-position is critical. While direct literature on this exact step for this compound is limited, analogous chlorination methods for related compounds such as 2,6-dichlorobenzoic acid provide insights.

According to patent literature on chlorination of benzoic acid derivatives, chlorination is carried out using chlorine gas in the presence of water and catalytic amounts of Lewis acids (e.g., FeCl3, ZnCl2, SbCl5, GaCl3) at elevated temperatures (170–190 °C) under atmospheric or slightly elevated pressure. The reaction proceeds via electrophilic substitution or radical chlorination mechanisms, with strict control of temperature and reagent feed rates to minimize side reactions such as over-chlorination or chlorination of the aromatic core.

Example chlorination conditions from analogous systems:

| Parameter | Typical Value |

|---|---|

| Temperature | 170–190 °C |

| Pressure | Atmospheric to 5–10 atm |

| Chlorine feed rate | 0.3 mol/hour (example) |

| Water feed rate | 0.7 mol/hour (example) |

| Catalyst | FeCl3 (0.05 wt%) or Lewis acids (ZnCl2, SbCl5, GaCl3) |

| Reaction time | 7 hours (batch) |

This step yields the 2,2-dichlorohexanoic acid intermediate with high selectivity when optimized.

Benzoylation Step: Introduction of Benzoylamino Group

The benzoylamino group is introduced by reacting the amino precursor (such as 6-amino-2,2-dichlorohexanoic acid) with benzoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of benzoyl chloride and is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25 °C).

The reaction proceeds via nucleophilic acyl substitution:

$$

\text{6-amino-2,2-dichlorohexanoic acid} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$

The reaction mixture is then neutralized and purified.

Comparative Analysis of Preparation Methods

| Aspect | Chlorination Step (Step 1) | Benzoylation Step (Step 2) |

|---|---|---|

| Starting Material | Hexanoic acid derivatives | 6-amino-2,2-dichlorohexanoic acid |

| Reagents | Chlorine gas, water, Lewis acid catalysts | Benzoyl chloride, inert solvent |

| Reaction Conditions | 170–190 °C, atmospheric to elevated pressure | 0–25 °C, anhydrous conditions |

| Catalysts | FeCl3, ZnCl2, SbCl5, GaCl3 | None (base may be added to neutralize HCl) |

| Side Reactions | Over-chlorination, chlorination of core | Hydrolysis of benzoyl chloride if moisture present |

| Purification Techniques | Distillation, crystallization | Extraction, recrystallization |

| Yield and Purity | High with optimized conditions | High with controlled moisture |

In-Depth Research Findings and Notes

The chlorination step is highly sensitive to temperature and catalyst choice. Temperatures above 220 °C favor unwanted chlorination of the aromatic or aliphatic core, reducing selectivity.

Lewis acids such as FeCl3 and ZnCl2 are effective catalysts that facilitate chlorination at lower temperatures and improve yield.

The benzoylation step requires stringent exclusion of moisture to prevent hydrolysis of benzoyl chloride, which can lead to impurities and lower product yield.

The final compound's purity is crucial for its biological activity; hence, purification steps such as recrystallization from suitable solvents are recommended.

The molecular formula and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and functional groups.

Summary Table of Preparation Parameters

| Preparation Step | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, H2O, FeCl3 or other Lewis acids | 170–190 °C, atmospheric pressure | Control to avoid over-chlorination |

| Benzoylation | Benzoyl chloride, inert solvent | 0–25 °C, anhydrous | Moisture must be excluded |

| Purification | Recrystallization, chromatography | Ambient conditions | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

6-(Benzoylamino)-2,2-dichlorohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoylamino group to an amine or other reduced forms.

Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzoylamino)-2,2-dichlorohexanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Benzoylamino)-2,2-dichlorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The dichloro groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Brominated Derivative: 6-(Benzoylamino)-2-bromohexanoic Acid

- Molecular Formula: C₁₃H₁₆BrNO₃ vs. C₁₃H₁₅Cl₂NO₃ (dichloro compound).

- Molecular Weight : 314.175 g/mol (bromo) vs. ~294.16 g/mol (estimated for dichloro).

- Physical Properties : The bromo analog has a density of 1.424 g/cm³ and a boiling point of 523.9°C, attributed to bromine’s larger atomic radius and higher molecular mass compared to chlorine. The dichloro compound likely exhibits lower density and boiling point due to chlorine’s smaller size and lower atomic weight .

- Reactivity: Bromine’s lower electronegativity (2.96 vs.

Dichloro vs. Monochloro Derivatives

No direct monochloro analogs are listed, but dichloro substitution at the second carbon likely increases steric hindrance and thermal stability compared to monosubstituted variants. For example, the dichloro configuration may reduce rotational freedom in the hexanoic acid backbone, affecting crystallization behavior .

Aromatic Substitution Variants

2-(Benzoylamino)-3-(3-Quinolinyl)acrylic Acid

- Molecular Formula: C₁₉H₁₄N₂O₃ vs. C₁₃H₁₅Cl₂NO₃.

- This contrasts with the dichloro compound’s aliphatic chain, which prioritizes hydrophobic interactions.

- Molecular Weight: 318.33 g/mol (quinolinyl) vs. ~294.16 g/mol (dichloro). The higher mass of the quinolinyl derivative may reduce solubility in polar solvents .

Sulfur-Containing Analogs

4-Oxo-3-{6-[4-(Quinoxalin-2-Ylamino)-Benzoylamino]-2-Thiophen-2-Yl-Hexanoylamino}-Pentanoic Acid

- Key Features: Incorporates thiophene and quinoxaline groups, introducing sulfur and nitrogen heteroatoms.

- Tanimoto Similarity: A Tanimoto coefficient of 0.75 (PDB: 1RWO) indicates moderate structural overlap with the dichloro compound, likely due to the shared hexanoic acid backbone .

- Biological Implications : Sulfur atoms may enhance metal-binding capacity, relevant for enzyme inhibition, whereas dichloro groups could favor halogen bonding in protein interactions.

Research Implications and Gaps

- Thermal Properties: The dichloro compound’s heat capacity (Cp,gas) could be extrapolated using Joback group contribution methods, as demonstrated for non-halogenated 6-(benzoylamino)hexanoic acid .

- Synthetic Challenges : Brominated and dichloro variants may require distinct halogenation protocols, impacting scalability and purity .

Biological Activity

6-(Benzoylamino)-2,2-dichlorohexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields of research.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoylamine group and two chlorine atoms attached to the hexanoic acid backbone. Its chemical formula is with a molecular weight of approximately 288.18 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various pathogens.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Potential Anti-Diabetic Effects : Analogous compounds have been investigated for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes progression.

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of related compounds demonstrated that derivatives like this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showcasing effective inhibition at concentrations as low as 25 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| 6-(Benzoylamino)-2-bromohexanoic acid | 50 | Escherichia coli |

| Benzoyl chloride | 30 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Reference Antioxidant |

|---|---|---|

| This compound | 15 | Ascorbic Acid |

| Curcumin | 10 | - |

Anti-Diabetic Potential

In vitro studies have indicated that similar benzamide derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, compounds with structural similarities showed EC50 values around , suggesting potent protective effects against cell death.

Case Studies

- Diabetes Research : A study published in Nature highlighted the protective effects of benzamide derivatives on β-cell viability in diabetic models. The compound's ability to enhance cell survival under stress conditions was linked to its structural features.

- Antibacterial Applications : Research conducted by ResearchGate explored a series of benzoylaminobenzoic acid analogs, demonstrating significant antibacterial activity that could be extrapolated to related compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.